molecular formula C17H22F3NO4 B13208525 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13208525
M. Wt: 361.4 g/mol
InChI Key: YPRAVYAMFCNWTF-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound with a complex structure It features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps One common approach is to start with the appropriate phenyl derivative and introduce the trifluoromethyl group through a Friedel-Crafts alkylation reaction The tert-butoxycarbonyl (Boc) group is then added using Boc anhydride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the phenyl ring play crucial roles in binding to target proteins or enzymes. The compound may inhibit enzymatic activity by blocking the active site or altering the enzyme’s conformation. Additionally, the Boc group can be cleaved under acidic conditions, releasing the active amine form of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C17H22F3NO4

Molecular Weight

361.4 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C17H22F3NO4/c1-15(2,3)25-14(24)21-12(16(4,5)13(22)23)10-7-6-8-11(9-10)17(18,19)20/h6-9,12H,1-5H3,(H,21,24)(H,22,23)

InChI Key

YPRAVYAMFCNWTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(C)(C)C(=O)O

Origin of Product

United States

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